![molecular formula C19H18F3NO B14135327 Quinoline, 1,2,3,4-tetrahydro-2,2-dimethyl-1-[2-(trifluoromethyl)benzoyl]- CAS No. 88774-00-9](/img/structure/B14135327.png)
Quinoline, 1,2,3,4-tetrahydro-2,2-dimethyl-1-[2-(trifluoromethyl)benzoyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoline, 1,2,3,4-tetrahydro-2,2-dimethyl-1-[2-(trifluoromethyl)benzoyl]- is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a tetrahydroquinoline core with dimethyl and trifluoromethylbenzoyl substituents, making it a unique and potentially valuable molecule in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of quinoline, 1,2,3,4-tetrahydro-2,2-dimethyl-1-[2-(trifluoromethyl)benzoyl]- can be achieved through several methods. One common approach involves the hydrogenation of quinoline derivatives. This process typically uses homogeneous catalysts and can be performed under mild conditions to yield the desired tetrahydroquinoline . Another method involves the condensation of aniline derivatives with appropriate ketones, followed by cyclization and functional group modifications .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using specialized reactors and catalysts. The use of eco-friendly and reusable catalysts is becoming increasingly popular to ensure greener and more sustainable production methods .
Análisis De Reacciones Químicas
Types of Reactions
Quinoline, 1,2,3,4-tetrahydro-2,2-dimethyl-1-[2-(trifluoromethyl)benzoyl]- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, palladium or platinum catalysts.
Substitution Reagents: Halogens, alkylating agents, nucleophiles.
Major Products
The major products formed from these reactions include quinoline N-oxides, fully hydrogenated quinoline derivatives, and various substituted quinolines with different functional groups .
Aplicaciones Científicas De Investigación
Quinoline, 1,2,3,4-tetrahydro-2,2-dimethyl-1-[2-(trifluoromethyl)benzoyl]- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of quinoline, 1,2,3,4-tetrahydro-2,2-dimethyl-1-[2-(trifluoromethyl)benzoyl]- involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes and interfere with cellular processes, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: A parent compound with a simpler structure and a wide range of biological activities.
Tetrahydroquinoline: A partially hydrogenated derivative with similar chemical properties.
Quinoline N-oxides: Oxidized derivatives with distinct reactivity and applications.
Uniqueness
Quinoline, 1,2,3,4-tetrahydro-2,2-dimethyl-1-[2-(trifluoromethyl)benzoyl]- is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for drug development and other applications .
Propiedades
Número CAS |
88774-00-9 |
|---|---|
Fórmula molecular |
C19H18F3NO |
Peso molecular |
333.3 g/mol |
Nombre IUPAC |
(2,2-dimethyl-3,4-dihydroquinolin-1-yl)-[2-(trifluoromethyl)phenyl]methanone |
InChI |
InChI=1S/C19H18F3NO/c1-18(2)12-11-13-7-3-6-10-16(13)23(18)17(24)14-8-4-5-9-15(14)19(20,21)22/h3-10H,11-12H2,1-2H3 |
Clave InChI |
DJDLKMSWWPDJDC-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC2=CC=CC=C2N1C(=O)C3=CC=CC=C3C(F)(F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


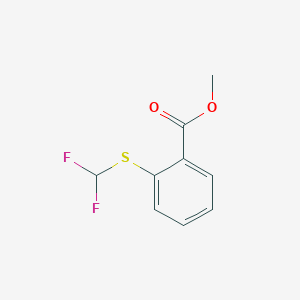
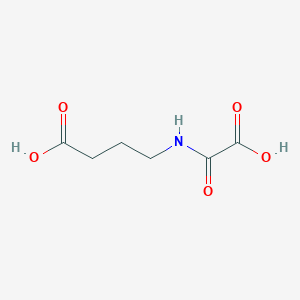
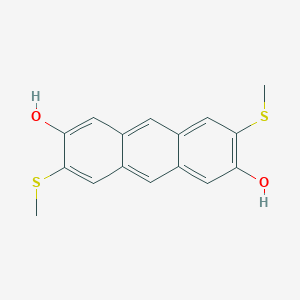
![N-benzyl-1-[4-(4,4-dimethyl-3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]methanamine](/img/structure/B14135273.png)

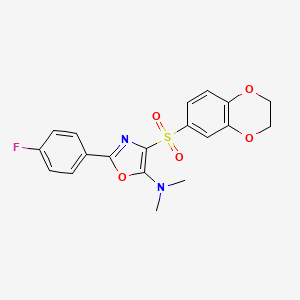
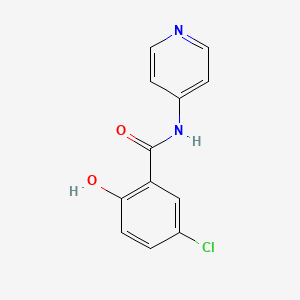
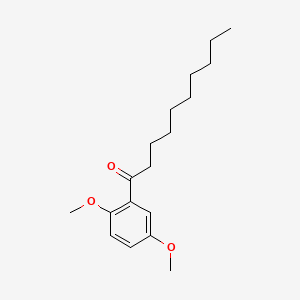
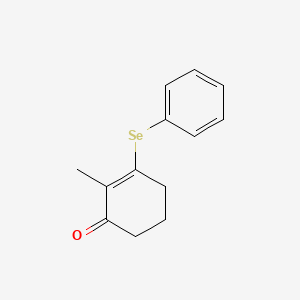
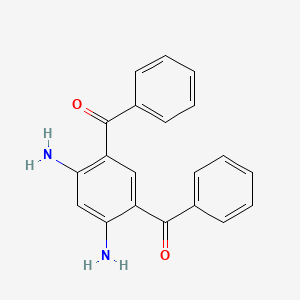
![4-Hydroxy-2-[(4-methoxyphenyl)methyl]-3-methylcyclopent-2-en-1-one](/img/structure/B14135306.png)
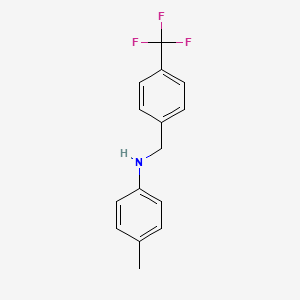
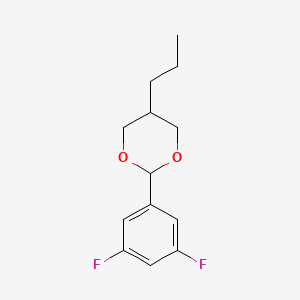
![4-{[2-(Diethylamino)ethyl]oxy}aniline hydrochloride](/img/structure/B14135321.png)
